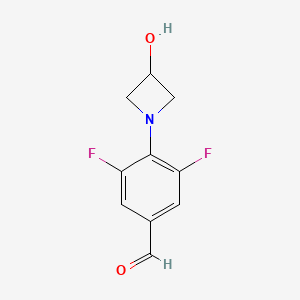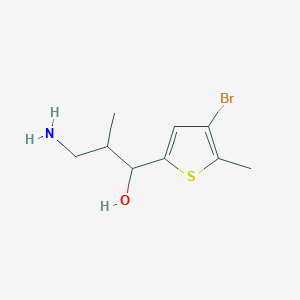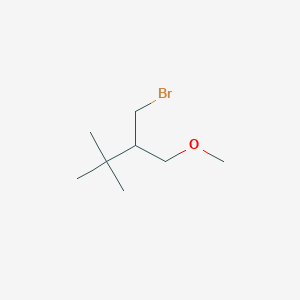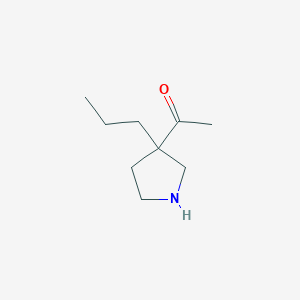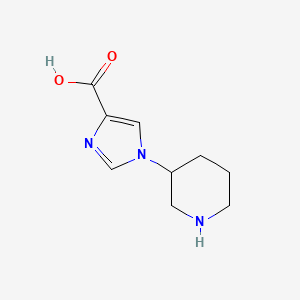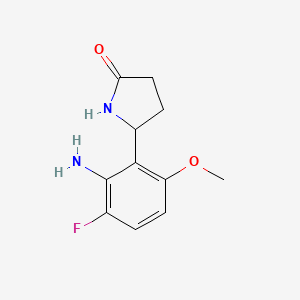
5-(2-Amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-fluoro-6-methoxybenzaldehyde and pyrrolidin-2-one.
Condensation Reaction: The aldehyde group of 2-amino-3-fluoro-6-methoxybenzaldehyde reacts with the amine group of pyrrolidin-2-one under acidic or basic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidin-2-one ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Industrial processes may also include additional steps for purification and quality control to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and fluoro groups, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(2-Amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-(2-Amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Amino-3-fluorophenyl)pyrrolidin-2-one
- 5-(2-Amino-6-methoxyphenyl)pyrrolidin-2-one
- 5-(2-Amino-3-chloro-6-methoxyphenyl)pyrrolidin-2-one
Uniqueness
5-(2-Amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one is unique due to the presence of both the fluoro and methoxy groups on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C11H13FN2O2 |
|---|---|
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
5-(2-amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H13FN2O2/c1-16-8-4-2-6(12)11(13)10(8)7-3-5-9(15)14-7/h2,4,7H,3,5,13H2,1H3,(H,14,15) |
InChI-Schlüssel |
ZKXKAXGXGNCHCA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)F)N)C2CCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-(([amino(imino)methyl]thio)methyl)-2-furoate](/img/structure/B13155295.png)
![[(3,4-Difluorophenyl)amino]carbonitrile](/img/structure/B13155303.png)

